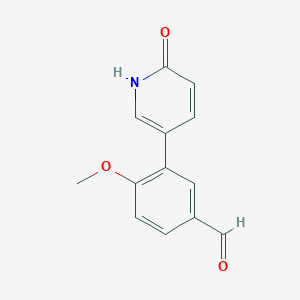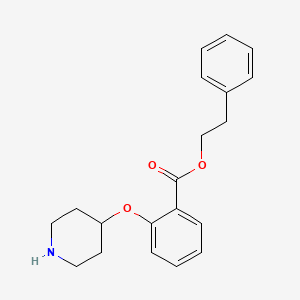![molecular formula C17H19NO4S B13870936 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid](/img/structure/B13870936.png)
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is an organic compound with a molecular formula of C16H17NO4S It is a derivative of benzoic acid, characterized by the presence of a sulfamoyl group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and 4-propylaniline.
Sulfonation: The 4-propylaniline undergoes sulfonation using chlorosulfonic acid to form 4-propylbenzenesulfonyl chloride.
Coupling Reaction: The sulfonyl chloride is then reacted with 2-methylbenzoic acid in the presence of a base such as pyridine to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Bromine (Br2) in the presence of a Lewis acid such as aluminum chloride (AlCl3).
Major Products
Oxidation: this compound can be converted to 2-carboxy-5-[(4-propylphenyl)sulfamoyl]benzoic acid.
Reduction: The product is 2-Methyl-5-[(4-propylphenyl)sulfanyl]benzoic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism of action of 2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid involves its interaction with molecular targets such as enzymes. For example, as an inhibitor of cytosolic phospholipase A2α (cPLA2α), it prevents the release of arachidonic acid from phospholipids, thereby reducing the production of pro-inflammatory eicosanoids . This inhibition occurs through the binding of the compound to the active site of the enzyme, blocking its catalytic activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Methyl-5-[(4-methylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-ethylphenyl)sulfamoyl]benzoic acid
- 2-Methyl-5-[(4-butylphenyl)sulfamoyl]benzoic acid
Uniqueness
2-Methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid is unique due to its specific propyl substitution on the phenyl ring, which can influence its physical and chemical properties, such as solubility and reactivity. This uniqueness can affect its binding affinity to molecular targets and its overall biological activity.
Eigenschaften
Molekularformel |
C17H19NO4S |
|---|---|
Molekulargewicht |
333.4 g/mol |
IUPAC-Name |
2-methyl-5-[(4-propylphenyl)sulfamoyl]benzoic acid |
InChI |
InChI=1S/C17H19NO4S/c1-3-4-13-6-8-14(9-7-13)18-23(21,22)15-10-5-12(2)16(11-15)17(19)20/h5-11,18H,3-4H2,1-2H3,(H,19,20) |
InChI-Schlüssel |
RIXYRLVBYVESFX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)C)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![[4-(Hydroxymethyl)-3-methylphenyl]-morpholin-4-ylmethanone](/img/structure/B13870875.png)

![tert-butyl N-[1-(6-bromo-4-carbamoylpyridin-2-yl)piperidin-4-yl]carbamate](/img/structure/B13870884.png)






![[4-Bromo-3-(hydroxymethyl)phenyl] 4-methylbenzenesulfonate](/img/structure/B13870922.png)


